Einecs 265-486-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

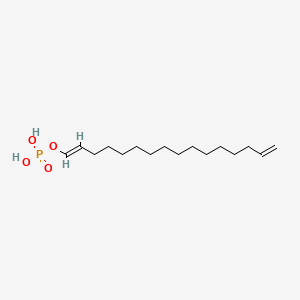

Structure

2D Structure

3D Structure

Properties

CAS No. |

65122-28-3 |

|---|---|

Molecular Formula |

C16H31O4P |

Molecular Weight |

318.39 g/mol |

IUPAC Name |

[(1E)-hexadeca-1,15-dienyl] dihydrogen phosphate |

InChI |

InChI=1S/C16H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2,15-16H,1,3-14H2,(H2,17,18,19)/b16-15+ |

InChI Key |

LGLHDPQNKALVEX-FOCLMDBBSA-N |

Isomeric SMILES |

C=CCCCCCCCCCCCC/C=C/OP(=O)(O)O |

Canonical SMILES |

C=CCCCCCCCCCCCCC=COP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Einecs 265-486-0: Hexadecadienyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the substance identified by Einecs number 265-486-0, which is chemically known as hexadecadienyl dihydrogen phosphate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on a closely related and structurally similar molecule, hexadecyl dihydrogen phosphate, to provide comparative insights. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity

The substance corresponding to Einecs 265-486-0 is hexadecadienyl dihydrogen phosphate .

| Identifier | Value |

| Einecs Number | 265-486-0 |

| Chemical Name | hexadecadienyl dihydrogen phosphate |

| CAS Number | 65122-28-3 |

| Molecular Formula | C16H31O4P[1] |

| Molecular Weight | 318.388701 g/mol [1] |

Physical and Chemical Properties

Quantitative data for hexadecadienyl dihydrogen phosphate is scarce in publicly available literature. The following tables summarize the available data for the target compound and its saturated analogue, hexadecyl dihydrogen phosphate, for comparative purposes.

Table 1: Physical Properties of Hexadecadienyl Dihydrogen Phosphate and Related Compounds

| Property | Hexadecadienyl Dihydrogen Phosphate | Hexadecyl Dihydrogen Phosphate (for comparison) |

| Melting Point | Data not available | 71 °C[] |

| Boiling Point | Data not available | 439.8 ± 28.0 °C at 760 Torr[] |

| Density | Data not available | 1.013 ± 0.06 g/cm³[] |

| Refractive Index | Data not available | 1.464[] |

| Solubility | Insoluble in water.[3] Soluble in various organic solvents.[3] | Limited solubility at room temperature.[1] Conversion to its salt form, such as potassium cetyl phosphate, improves water solubility.[1] |

Table 2: Chemical and Computational Properties

| Property | Hexadecadienyl Dihydrogen Phosphate | Hexadecyl Dihydrogen Phosphate (for comparison) |

| PSA (Polar Surface Area) | 76.57000 | 66.76 Ų |

| LogP | 5.47660 | 6.02 |

| Acidic pKa | Data not available | 1.81 |

Experimental Protocols

Synthesis of Long-Chain Alkyl Phosphates

A common method for the synthesis of long-chain alkyl dihydrogen phosphates, such as hexadecyl dihydrogen phosphate, involves the phosphorylation of the corresponding long-chain alcohol.[1] This process can be adapted for the synthesis of hexadecadienyl dihydrogen phosphate from hexadecadienol.

Workflow for the Synthesis of a Long-Chain Alkyl Dihydrogen Phosphate

Methodology:

-

Reaction Setup: The long-chain alcohol (hexadecadienol) is dissolved in an anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Phosphorylation: A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added dropwise to the solution, typically at a reduced temperature to control the reaction rate.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, it is quenched by the slow addition of water. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using methods such as column chromatography on silica gel to yield the pure long-chain alkyl dihydrogen phosphate.[1]

Analytical Characterization

The characterization of long-chain alkyl phosphates typically involves a combination of spectroscopic techniques.

Workflow for Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons in the alkyl chain.

-

¹³C NMR: Characterizes the carbon atoms in the molecule.

-

³¹P NMR: This is a key technique for phosphorus-containing compounds, yielding sharp signals with a wide chemical shift range, which is characteristic of the phosphate group.[4]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to study its fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing polyphosphates.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the P=O, P-O, and O-H bonds of the phosphate group, and the C-H bonds of the alkyl chain.

Biological and Chemical Activity

General Role of Phosphates in Signaling

Inorganic phosphate (Pi) is a crucial molecule in numerous biological processes and signaling pathways.[5] Cellular and whole-organism responses to changes in Pi concentrations involve adjustments in Pi uptake and alterations in various biochemical processes.[5] While specific signaling pathways involving hexadecadienyl dihydrogen phosphate have not been documented, the phosphate moiety is a key functional group in many biological signaling molecules.

Simplified Phosphate Signaling Cascade

Potential Applications and Biological Effects of Long-Chain Alkyl Phosphates

Long-chain alkyl phosphates, due to their amphiphilic nature (possessing both a hydrophilic phosphate head and a hydrophobic alkyl tail), exhibit surface-active properties.[1] This makes them useful as emulsifiers and surfactants.[]

Their interaction with biological membranes is an area of interest. The long alkyl chain can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is relevant for applications in drug delivery systems, where such molecules could facilitate the transport of therapeutic agents across cellular barriers.

Some alkyl phosphates have been investigated for their antimicrobial properties, showing bactericidal and fungicidal effects.[3]

Conclusion

Hexadecadienyl dihydrogen phosphate (this compound) is a long-chain unsaturated alkyl phosphate. While specific experimental data for this compound is limited, its properties and potential applications can be inferred from the behavior of similar long-chain alkyl phosphates. Its amphiphilic nature suggests potential uses as a surfactant and in formulations designed to interact with biological membranes. Further research is required to fully elucidate the specific physical, chemical, and biological properties of hexadecadienyl dihydrogen phosphate and to explore its potential in various scientific and industrial applications. This guide provides a foundational understanding to support such future investigations.

References

Compositional analysis of hydrotreated light petroleum distillates.

An In-depth Technical Guide to the Compositional Analysis of Hydrotreated Light Petroleum Distillates

Introduction

Hydrotreated light petroleum distillates, typically encompassing the C9 to C16 carbon number range, are crucial components in the production of transportation fuels such as kerosene and diesel. The process of hydrotreating is a vital refinery step used to upgrade the quality of these distillates by removing undesirable compounds and saturating unsaturated hydrocarbons.[1][2] This treatment with hydrogen in the presence of a catalyst significantly alters the chemical composition of the distillates, impacting their final properties and performance.[3]

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the detailed chemical composition of hydrotreated light petroleum distillates. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the complex hydrocarbon mixtures present in these refinery streams. The guide details key experimental protocols, presents quantitative data on compositional changes, and visualizes important concepts and workflows.

The Hydrotreating Process and Its Impact on Composition

Hydrotreating is a catalytic process that removes impurities like sulfur, nitrogen, and oxygen from petroleum fractions by reacting them with hydrogen.[3] For light distillates, a primary goal is also the saturation of aromatic compounds. This leads to a significant shift in the overall composition, with a notable decrease in aromatic hydrocarbons and a corresponding increase in naphthenes (cycloalkanes) and isoparaffins.[2] These changes are crucial for meeting stringent fuel specifications and improving combustion quality.

Key Chemical Transformations in Hydrotreating

The hydrotreating process initiates several key chemical transformations that redefine the molecular makeup of light petroleum distillates. The primary reactions include:

-

Desulfurization: The removal of sulfur from organic compounds.

-

Denitrogenation: The removal of nitrogen from organic compounds.

-

Deoxygenation: The removal of oxygen from organic compounds.

-

Aromatic Saturation: The conversion of aromatic rings to naphthenic rings.

Advanced Analytical Techniques for Compositional Analysis

A detailed understanding of the composition of hydrotreated light petroleum distillates requires the use of advanced analytical techniques capable of separating and identifying a vast number of hydrocarbon isomers.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the detailed characterization of complex hydrocarbon mixtures.[1] It utilizes two columns with different separation mechanisms (e.g., nonpolar and polar) to provide enhanced resolution compared to conventional one-dimensional GC. This allows for the separation of compounds based on both their boiling points and polarity, resulting in highly structured chromatograms where different hydrocarbon classes are grouped together.[4]

Mass Spectrometry (MS)

When coupled with GCxGC, mass spectrometry provides structural information for the separated compounds, enabling their identification.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of individual molecules.

Saturates, Aromatics, Resins, and Asphaltenes (SARA) Analysis

SARA analysis is a class separation method that fractionates a petroleum sample into four distinct classes based on their polarity and solubility.[6] For light distillates, this method is adapted to quantify the saturate and aromatic fractions, which are the predominant components.

Simulated Distillation (ASTM D2887)

Simulated distillation is a gas chromatography method that determines the boiling point range distribution of petroleum products.[2][3][7][8][9] This technique is essential for ensuring that the final product meets specifications for its intended application.

Quantitative Compositional Data

The hydrotreating process significantly alters the quantitative distribution of hydrocarbon classes in light petroleum distillates. The following tables summarize typical compositional changes observed after hydrotreating.

Table 1: SARA Analysis of a Light Petroleum Distillate Before and After Hydrotreating

| Fraction | Before Hydrotreating (wt%) | After Hydrotreating (wt%) |

| Saturates | 65.0 | 85.0 |

| Aromatics | 34.5 | 14.5 |

| Resins | 0.5 | <0.1 |

| Asphaltenes | <0.1 | <0.1 |

Table 2: Detailed Hydrocarbon Analysis of a Kerosene Sample Before and After Hydrotreating [10]

| Hydrocarbon Class | Before Hydrotreating (wt%) | After Hydrotreating (wt% at 6 MPa) |

| Paraffins | Not specified | Not specified |

| Isoparaffins | Not specified | Increased |

| Naphthenes (Cycloparaffins) | Not specified | 60-70 |

| Mono-aromatics | Part of total aromatics | Part of total aromatics |

| Di-aromatics | Part of total aromatics | Significantly reduced |

| Total Aromatics | 22.6 | 3.0 |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the compositional analysis of hydrotreated light petroleum distillates.

Protocol for GCxGC-MS Analysis

This protocol outlines the general procedure for the comprehensive two-dimensional gas chromatography-mass spectrometry analysis of hydrotreated light petroleum distillates.

1. Sample Preparation:

-

Dilute the distillate sample in an appropriate solvent (e.g., dichloromethane) to a concentration of approximately 1000 ppm.[5]

-

Add an internal standard for quantification purposes.

2. GCxGC-MS Instrumentation and Conditions: [5]

-

First Dimension (1D) Column: A nonpolar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for separation based on boiling point.

-

Second Dimension (2D) Column: A polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness) provides separation based on polarity.

-

Modulator: A thermal modulator is used to trap and reinject small portions of the effluent from the first column onto the second column.

-

Oven Temperature Program: A programmed temperature ramp is used to elute the hydrocarbons, for example, from 40°C to 320°C at a rate of 3°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in full scan mode over a mass range of m/z 40-500.

3. Data Analysis:

-

Use specialized software to process the GCxGC-MS data, including peak detection, deconvolution, and library matching for compound identification.

-

Quantify the identified compounds based on their peak areas relative to the internal standard.

Protocol for SARA Analysis (Adapted for Light Distillates)

This protocol describes a method for the separation and quantification of saturates and aromatics in hydrotreated light petroleum distillates.

1. Sample Preparation:

-

Accurately weigh approximately 1-10 grams of the distillate sample into a flask.

2. Chromatographic Separation:

-

Use a glass column packed with activated silica gel.

-

Dissolve the sample in a minimal amount of a nonpolar solvent (e.g., n-heptane) and load it onto the column.

-

Elution of Saturates: Elute the saturate fraction from the column using a nonpolar solvent such as n-heptane. Collect the eluate.

-

Elution of Aromatics: Subsequently, elute the aromatic fraction using a more polar solvent, such as toluene. Collect this eluate separately.

3. Quantification:

-

Evaporate the solvent from each collected fraction under a gentle stream of nitrogen.

-

Weigh the residue of each fraction to determine the weight percent of saturates and aromatics in the original sample.

Protocol for Simulated Distillation (ASTM D2887)

This protocol follows the ASTM D2887 standard method for determining the boiling point range distribution of petroleum fractions.[2][3][7][8][9]

1. Calibration: [2]

-

Prepare a calibration mixture of n-alkanes covering the expected boiling range of the sample (e.g., C5 to C44).

-

Inject the calibration mixture into the gas chromatograph and record the retention time for each n-alkane.

-

Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.

2. Sample Analysis: [2]

-

Inject the distillate sample into the gas chromatograph under the same conditions used for calibration.

-

Obtain the chromatogram of the sample.

3. Data Analysis: [1]

-

Divide the chromatogram into time slices and determine the area of each slice.

-

Use the calibration curve to convert the retention time of each slice to a boiling point.

-

Calculate the cumulative area of the peaks up to each time slice and express it as a percentage of the total area.

-

Report the boiling points corresponding to the cumulative percentages (e.g., Initial Boiling Point, 5%, 10%,..., 95%, Final Boiling Point).

Conclusion

The compositional analysis of hydrotreated light petroleum distillates is a complex but essential task for ensuring fuel quality and optimizing refinery processes. Advanced analytical techniques such as GCxGC-MS, SARA analysis, and simulated distillation provide the necessary tools for a detailed characterization of these materials. The hydrotreating process fundamentally alters the chemical composition, leading to a product with lower impurity levels and a higher degree of saturation. The experimental protocols and data presented in this guide offer a framework for researchers and scientists to approach the comprehensive analysis of these important petroleum fractions.

References

- 1. Compositional Analysis of Naphtha and Reformate [studfile.net]

- 2. researchgate.net [researchgate.net]

- 3. terc.ac.uk [terc.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Naphtha Analysis for Trace Elements | Thermo Fisher Scientific - US [thermofisher.com]

- 6. DSpace [repository.kaust.edu.sa]

- 7. d-nb.info [d-nb.info]

- 8. Accelerating Saturate, Aromatic, Resin, Asphaltene (SARA) Analysis for High-Fidelity Petroleum Profiling via μSARA-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Question 4: What are the hydrotreating operating issues when processing shale-derived light, sweet, and highly paraffinic crudes such as Bakken, Eagle Ford, and Utica? What hydrotreating/catalyst strategies can offset any negative effects? What options are available to optimize the distillate hydrotreater(s) with these light, sweet crudes? | American Fuel & Petrochemical Manufacturers [afpm.org]

- 10. researchgate.net [researchgate.net]

Einecs 265-486-0 structural characterization techniques.

An In-Depth Technical Guide to the Structural Characterization of EINECS 265-486-0 (Glyceryl 2-acetate, 1-stearate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substance identified by EINECS number 265-486-0 is Glyceryl 2-acetate, 1-stearate, a specific diglyceride containing both an acetate and a stearate group attached to a glycerol backbone. As a member of the glycerolipid class, its precise structural elucidation is critical for understanding its physicochemical properties, behavior in formulations, and metabolic fate. This is particularly relevant in the pharmaceutical and food industries where such molecules are used as excipients, emulsifiers, or components of delivery systems.[1][2]

This technical guide provides a comprehensive overview of the core analytical techniques employed for the complete structural characterization of Glyceryl 2-acetate, 1-stearate. It details the experimental protocols and expected data for each method, offering a framework for researchers in quality control, R&D, and analytical sciences.

Overall Analytical Workflow

The comprehensive characterization of Glyceryl 2-acetate, 1-stearate involves a multi-technique approach. The typical workflow begins with separation and purification, followed by a series of spectroscopic and crystallographic analyses to confirm its identity, structure, and purity.

References

In-Depth Technical Guide: Distillates (petroleum), hydrotreated light (EINECS 265-486-0; CAS 64742-47-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the substance identified by EINECS number 265-486-0 and CAS number 64742-47-8. This substance is chemically known as "Distillates (petroleum), hydrotreated light" and is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst.[1][2][3][4] It is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials), meaning it is not a single, well-defined chemical entity but a mixture.[4] This guide details its chemical identity, physical and chemical properties, manufacturing process, key applications, and relevant experimental protocols for its analysis and safety assessment. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this substance as a solvent, intermediate, or component in various formulations.

Chemical and Physical Properties

Distillates (petroleum), hydrotreated light are characterized as a colorless to pale yellow liquid with a mild petroleum or solvent-like odor.[3][5] The hydrotreating process significantly reduces the content of aromatic compounds, sulfur, and nitrogen, resulting in a purer, more stable, and less odorous product compared to untreated petroleum distillates.[5] These substances are also known by various synonyms, including hydrotreated kerosene, isoparaffinic hydrocarbons, and low-odor paraffinic solvents.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Physical State | Liquid | [4] |

| Appearance | Colorless to pale yellow | [3][5] |

| Odor | Mild petroleum/solvent-like | [3][5] |

| Boiling Range | 150°C to 290°C (302°F to 554°F) | [1][2][4] |

| Carbon Number Range | Predominantly C9 through C16 | [1][2][4] |

| Flash Point | 66-67°C (closed cup) | [1] |

| Density | Approximately 0.8 g/cm³ | [] |

| Water Solubility | Insoluble | |

| Vapor Pressure | Low |

Manufacturing Process: Catalytic Hydrotreating

The defining characteristic of this substance is the "hydrotreating" process. This is a catalytic chemical process widely used in petroleum refining to remove impurities from petroleum fractions by reacting them with hydrogen.

Process Overview

The primary goals of hydrotreating are:

-

Desulfurization: Conversion of sulfur compounds to hydrogen sulfide (H₂S).

-

Denitrification: Conversion of nitrogen compounds to ammonia (NH₃).

-

Aromatic Saturation: Conversion of aromatic compounds to naphthenes (cycloalkanes).

-

Olefin Saturation: Conversion of unstable olefins (alkenes) to stable paraffins (alkanes).

The general workflow for the hydrotreating process is depicted below.

Applications

The high purity, low odor, and specific solvency characteristics of hydrotreated light distillates make them suitable for a wide range of applications, including those in sensitive industries.

-

Solvents: They are widely used as solvents in industrial cleaning, degreasing, paints, coatings, and printing inks.[5]

-

Metalworking Fluids: They serve as a base for formulating cutting fluids, coolants, and lubricants for metal machining processes.[5][7]

-

Agrochemicals: Used as an inert carrier solvent for the effective dispersion of active ingredients in pesticides, herbicides, and insecticides.[5]

-

Consumer Products: Their low odor and toxicity profile allows for their use in consumer products like polishes and cleaning agents.

-

Chemical Intermediates: They can serve as a feedstock for the synthesis of other organic compounds.[8]

-

Pharmaceutical and Cosmetic Applications: In some instances, highly purified grades (isoparaffins) are used in cosmetics and topical pharmaceutical formulations as emollients or solvents.

Experimental Protocols

This section details methodologies for the characterization and safety assessment of Distillates (petroleum), hydrotreated light.

Analytical Characterization

5.1.1 Boiling Range Distribution by Simulated Distillation (ASTM D2887)

This method determines the boiling range distribution of petroleum products using gas chromatography.[9]

-

Principle: The sample is injected into a gas chromatograph, and its components are separated based on their boiling points. The elution times are correlated with a calibration curve generated from a mixture of n-alkanes with known boiling points.[10]

-

Apparatus: Gas chromatograph (GC) with a Flame Ionization Detector (FID), a non-polar capillary column, and a temperature-programmable oven.[9]

-

Procedure:

-

Calibration: A mixture of n-alkanes (e.g., C5 to C44) is injected to establish a retention time versus boiling point curve.[9]

-

Blank Analysis: A solvent blank (e.g., carbon disulfide) is run to establish a baseline.[11]

-

Sample Preparation: The sample is diluted with a suitable solvent (e.g., CS₂) as per the standard method.[9]

-

Analysis: The prepared sample is injected into the GC under the same conditions as the calibration standard.

-

Data Processing: The resulting chromatogram is integrated, and the cumulative area is used to determine the percentage of the sample that elutes at specific boiling points.[10]

-

-

Instrumental Conditions (Typical):

5.1.2 Aromatic Hydrocarbon Types by HPLC (ASTM D6591)

This method uses high-performance liquid chromatography (HPLC) to determine the content of mono-aromatic, di-aromatic, and polyaromatic hydrocarbons.[2][12]

-

Principle: A sample is injected into an HPLC system equipped with a polar column. Non-aromatic compounds pass through with little retention, while aromatic compounds are retained and separated based on their ring structure. A refractive index (RI) detector is used for quantification.[13]

-

Apparatus: HPLC system with a pumping system, a column switching valve, a polar analytical column (e.g., silica-based), and a Refractive Index (RI) detector.[14]

-

Procedure:

-

Calibration: Prepare calibration standards of known concentrations of mono-, di-, and poly-aromatic compounds (e.g., toluene, naphthalene, phenanthrene) in a non-aromatic solvent like heptane.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase (typically heptane) to a known volume.[2]

-

Analysis: Inject the sample into the HPLC system. The non-aromatic compounds elute first, followed by the aromatic types. After the elution of di-aromatics, the column flow is often reversed (backflushed) to elute the more strongly retained polyaromatics as a single peak.[13]

-

Quantification: The peak areas for each aromatic class are compared against the calibration curves to determine their concentration in the sample.[2]

-

Toxicological Assessment

The following are summaries of standard OECD guidelines relevant to the toxicological profile of this substance.

5.2.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to assess the acute toxicity of a substance after oral ingestion.[15][16]

-

Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The outcome (mortality or survival) determines the next step: dosing at a lower or higher level or terminating the study.[16]

-

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[16]

-

Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.[16]

-

Dose Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

-

Classification: The substance is classified into a GHS toxicity category based on the observed mortality at specific dose levels.

5.2.2 In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[17][18]

-

Principle: The test substance is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. Skin irritation potential is predicted by the relative cell viability of the tissue following exposure, as measured by a colorimetric assay (MTT assay).[18]

-

Procedure:

-

Tissue Preparation: RhE tissues are pre-incubated in assay medium.

-

Test Substance Application: A defined amount of the test substance is applied to the surface of the tissue. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.

-

Exposure and Incubation: Tissues are exposed to the substance for a specified time (e.g., 60 minutes), then rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).[17]

-

Viability Assay: Tissues are incubated with MTT solution. Viable cells convert the yellow MTT into a blue formazan salt, which is then extracted.

-

Measurement: The optical density of the extracted formazan is measured with a spectrophotometer.

-

-

Classification: A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[17][18]

Application Workflow Example: Formulation of a Basic Industrial Cleaner

The following diagram illustrates a generalized workflow for the formulation of an industrial cleaning agent using hydrotreated light distillate as the primary solvent.

Safety and Toxicological Profile

Table 2: Summary of Toxicological Data

| Endpoint | Result | Classification | References |

| Acute Oral Toxicity | LD50 (Rat) > 5000 mg/kg | Not Classified | [4] |

| Acute Dermal Toxicity | LD50 (Rabbit) > 2000 mg/kg | Not Classified | [4] |

| Acute Inhalation Toxicity | LC50 (Rat) > 5.28 mg/L/4h | May cause drowsiness or dizziness | [1] |

| Skin Irritation | Defats the skin, may cause dryness or cracking on repeated exposure. | Skin Irritant (Category 2) | [1] |

| Eye Irritation | Mildly irritating | Not Classified | [1] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | Aspiration Hazard (Category 1) | [1] |

| Genotoxicity | Not genotoxic in in vitro and in vivo assays | Not Classified | [4] |

| Carcinogenicity | Not expected to be carcinogenic | Not Classified | |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [1] |

The primary health hazards associated with hydrotreated light distillates are aspiration if swallowed, which can cause chemical pneumonitis, and central nervous system effects (dizziness, drowsiness) from inhalation of high concentrations of vapor.[1] Repeated skin contact can lead to irritation due to the defatting action of the solvent.[1]

Conclusion

Distillates (petroleum), hydrotreated light (EINECS 265-486-0; CAS 64742-47-8) are a versatile and widely used class of industrial solvents and fluids. Their production via catalytic hydrotreating results in a high-purity, low-odor product with a favorable toxicological profile compared to unrefined petroleum fractions. For researchers, scientists, and drug development professionals, understanding the UVCB nature of this substance, its key physical and chemical properties, and the standardized methods for its analysis and safety assessment is crucial for its appropriate and safe application in various scientific and industrial contexts.

References

- 1. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 2. kelid1.ir [kelid1.ir]

- 3. Distillates (petroleum), hydrotreated light - Hazardous Agents | Haz-Map [haz-map.com]

- 4. santos.com [santos.com]

- 5. nbinno.com [nbinno.com]

- 7. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]

- 8. gneebio.com [gneebio.com]

- 9. ASTM D2887 | Boiling Point Distributions in Petroleum Fractions [scioninstruments.com]

- 10. gcms.cz [gcms.cz]

- 11. agilent.com [agilent.com]

- 12. store.astm.org [store.astm.org]

- 13. img.antpedia.com [img.antpedia.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. senzagen.com [senzagen.com]

Spectroscopic Analysis of Hydrotreated Petroleum Distillates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of various spectroscopic techniques for the analysis of hydrotreated petroleum distillates. Hydrotreating is a critical catalytic refining process used to remove undesirable elements such as sulfur, nitrogen, and oxygen, and to saturate olefins and aromatics, thereby improving the quality and performance of petroleum products. Spectroscopic analysis plays a pivotal role in monitoring and controlling the hydrotreating process, as well as in characterizing the final products.

Introduction to Hydrotreating and Spectroscopic Analysis

Hydrotreating, or hydrodesulfurization, is a vital process in the petroleum refining industry.[1] It involves the reaction of petroleum fractions with hydrogen in the presence of a catalyst at elevated temperatures and pressures to remove heteroatoms and saturate unsaturated compounds.[1] This process is essential for meeting stringent environmental regulations on fuel quality and for preventing the poisoning of catalysts in downstream processes.[2]

Spectroscopic techniques are indispensable tools for analyzing the complex hydrocarbon mixtures found in petroleum distillates. These methods provide detailed information on the molecular composition and functional groups present in both the feedstock and the hydrotreated products, enabling refiners to optimize process conditions and ensure product specifications are met.[2][3] This guide will delve into the principles and applications of key spectroscopic techniques, including Infrared (IR), Near-Infrared (NIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), in the context of hydrotreated petroleum distillates.

The Hydrotreating Process: A Molecular Transformation

The primary objective of hydrotreating is to improve the quality of petroleum distillates by removing impurities and saturating undesirable compounds. This is achieved through a series of chemical reactions, including:

-

Hydrodesulfurization (HDS): The removal of sulfur from organic compounds.

-

Hydrodenitrogenation (HDN): The removal of nitrogen from organic compounds.

-

Hydrodeoxygenation (HDO): The removal of oxygen from organic compounds.

-

Saturation of Olefins: The conversion of alkenes to alkanes.

-

Saturation of Aromatics: The hydrogenation of aromatic rings to naphthenes (cycloalkanes).

The efficiency of these reactions is highly dependent on the catalyst, temperature, pressure, and hydrogen-to-oil ratio. Spectroscopic techniques are crucial for monitoring the extent of these transformations.

Spectroscopic Techniques for Analysis

A variety of spectroscopic methods are employed to characterize hydrotreated petroleum distillates. Each technique offers unique advantages in terms of the information it provides, its sensitivity, and its applicability to different types of samples.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups in organic molecules. By measuring the absorption of infrared radiation, FTIR can be used to monitor the changes in the chemical composition of petroleum distillates during hydrotreating. For example, the reduction in aromatic content can be tracked by observing the decrease in the intensity of C-H stretching and bending vibrations characteristic of aromatic rings.

Quantitative Data from FTIR Analysis:

| Parameter | Feedstock (Untreated) | Hydrotreated Product | Reference |

| Aromatic Content (vol%) | 15 - 25 | < 5 | [4] |

| Olefin Content (vol%) | 5 - 15 | < 1 | [5] |

Experimental Protocol: FTIR Analysis of Aromatic Content

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid transmission cell (e.g., BaF2 or KBr windows) or an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: The petroleum distillate sample is directly introduced into the liquid cell or placed on the ATR crystal. No dilution is typically required.

-

Data Acquisition: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty cell or clean ATR crystal is collected and subtracted from the sample spectrum.

-

Data Analysis: The absorbance of specific peaks corresponding to aromatic C-H out-of-plane bending (e.g., in the 900-650 cm⁻¹ region) is measured. The concentration of aromatic compounds is determined by comparing the peak area or height to a calibration curve prepared using standards of known aromatic content.[4]

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive analytical technique that is well-suited for online process monitoring. It measures the overtones and combination bands of molecular vibrations, particularly C-H, O-H, and N-H bonds. In the context of hydrotreating, NIR can be used to predict various properties of the distillate, such as cetane number, density, and aromatic content, based on its spectral signature.

Quantitative Data from NIR Analysis:

| Parameter | Feedstock (Untreated) | Hydrotreated Product |

| Cetane Index | 40 - 50 | 50 - 60 |

| Total Aromatics (wt%) | 20 - 35 | 5 - 15 |

Experimental Protocol: NIR Analysis for Property Prediction

-

Instrumentation: A Near-Infrared (NIR) spectrometer, often equipped with a fiber optic probe for in-situ measurements.

-

Sample Preparation: For laboratory analysis, the sample is placed in a vial. For online monitoring, the fiber optic probe is inserted directly into the process stream.

-

Data Acquisition: The NIR spectrum is collected over the range of approximately 780 to 2500 nm.

-

Data Analysis: Chemometric models, such as Partial Least Squares (PLS) regression, are used to correlate the NIR spectra with the desired properties (e.g., cetane number, aromatic content). These models are developed using a set of calibration samples with known properties determined by reference methods.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing molecules with non-polar bonds. It is an excellent technique for monitoring the hydrodesulfurization process by tracking the disappearance of sulfur-containing compounds like thiophenes and benzothiophenes. Raman spectroscopy is also well-suited for online applications due to the ease of using fiber optic probes.[6][7]

Quantitative Data from Raman Spectroscopy:

| Parameter | Feedstock (Untreated) | Hydrotreated Product | Reference |

| Dibenzothiophene (ppm) | 500 - 2000 | < 10 | [2] |

| Total Sulfur (ppm) | > 1000 | < 15 | [2] |

Experimental Protocol: Online Raman Monitoring of Hydrodesulfurization

-

Instrumentation: A process Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a fiber-optic probe.[8]

-

Installation: The Raman probe is inserted into the process line at a suitable point after the hydrotreating reactor.

-

Data Acquisition: Raman spectra are collected continuously in real-time. The integration time and number of accumulations are optimized to achieve a good signal-to-noise ratio.

-

Data Analysis: The intensity of the Raman bands characteristic of specific sulfur compounds (e.g., the ring breathing mode of thiophene) is monitored. A calibration model can be developed to provide a quantitative measure of the sulfur concentration.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful technique for the detailed structural characterization of petroleum fractions. Both ¹H and ¹³C NMR provide quantitative information about the different types of hydrogen and carbon atoms present in the sample. This allows for the determination of parameters such as aromaticity, branching index, and the average chain length of alkyl substituents.

Quantitative Data from NMR Analysis:

| Parameter | Feedstock (Untreated) | Hydrotreated Product | Reference |

| Aromatic Carbon (%) | 20 - 30 | 5 - 15 | [10] |

| Naphthenic Carbon (%) | 30 - 40 | 40 - 50 | [10] |

| Paraffinic Carbon (%) | 30 - 40 | 40 - 50 | [10] |

Experimental Protocol: ¹H NMR Analysis of Petroleum Distillates

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: A known amount of the petroleum distillate sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. The sample should be filtered to remove any particulate matter.[12]

-

Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

Data Analysis: The spectrum is phased, baseline corrected, and the signals are integrated. The relative integrals of the different regions of the spectrum (e.g., aromatic protons, olefinic protons, aliphatic protons) are used to calculate the percentage of each type of proton. This information can then be used to derive structural parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for the detailed hydrocarbon analysis (PIONA: Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics) of petroleum distillates. By separating the complex mixture into its individual components, GC-MS can provide a comprehensive compositional breakdown before and after hydrotreating.[2][3]

Quantitative Data from GC-MS Analysis:

| Hydrocarbon Type | Feedstock (Untreated Kerosene, wt%) | Hydrotreated Kerosene (wt%) | Reference |

| n-Paraffins | 25 - 35 | 30 - 40 | [2][3] |

| iso-Paraffins | 20 - 30 | 25 - 35 | [2][3] |

| Naphthenes | 15 - 25 | 20 - 30 | [2][3] |

| Aromatics | 15 - 25 | < 5 | [2][3] |

| Olefins | 1 - 5 | < 0.1 | [2][3] |

Experimental Protocol: GC-MS for Detailed Hydrocarbon Analysis (ASTM D5769)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[13][14][15] A capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase) is used.[16]

-

Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., pentane or dichloromethane) and an internal standard is added for quantification.

-

GC Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp up over time to elute the different hydrocarbons based on their boiling points.

-

MS Detection: As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer.

-

Data Analysis: The individual compounds are identified by their retention times and mass spectra. Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.[17]

Conclusion

Spectroscopic analysis is an indispensable suite of techniques for the comprehensive characterization of hydrotreated petroleum distillates. From the real-time monitoring of the hydrotreating process with NIR and Raman spectroscopy to the detailed structural elucidation provided by NMR and the compositional breakdown from GC-MS, these methods offer invaluable insights for process optimization, quality control, and regulatory compliance. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and professionals working in the fields of petroleum analysis and drug development, where the purity and composition of hydrocarbon-based materials are of paramount importance.

References

- 1. store.astm.org [store.astm.org]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]

- 6. Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Online Raman Spectroscopy: Enhancing Monitoring & Productivity [pro-analytics.net]

- 8. pnnl.gov [pnnl.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. dl.astm.org [dl.astm.org]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. ASTM D5769 - eralytics [eralytics.com]

- 14. analiticasal.com [analiticasal.com]

- 15. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 16. spectralabsci.com [spectralabsci.com]

- 17. store.astm.org [store.astm.org]

Unraveling the Complexity of Einecs 265-486-0: A Technical Guide to its UVCB Nature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Einecs 265-486-0, a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). Due to its complex and variable nature, a thorough understanding of its composition, properties, and biological interactions is crucial for its safe and effective application in scientific research and development.

Chemical Identity and UVCB Classification

This compound is formally identified as "Fatty acids, C14-18 and C16-18-unsatd., Me esters," with the CAS number 67762-26-9.[1] Its designation as a UVCB substance stems from its manufacturing process and source materials. It is produced through the transesterification of a variable mixture of natural fats and oils, including animal fats (such as tallow from pig, chicken, and beef) and vegetable oils (like palm, soy, and rapeseed), with methanol.[1] This process results in a complex mixture of fatty acid methyl esters (FAMEs) with varying chain lengths and degrees of saturation, making a precise, consistent chemical description impossible.

The inherent variability of the natural source materials directly translates to the variable composition of the final product, which is a hallmark of UVCB substances.

Manufacturing Process: Transesterification

The primary method for producing this compound is transesterification. This chemical reaction involves the exchange of the alkoxy group of an ester with another alcohol. In this case, triglycerides from the fat or oil feedstock react with methanol in the presence of a catalyst to yield a mixture of fatty acid methyl esters and glycerol.

Compositional Analysis and Variability

As a UVCB substance, the precise composition of this compound can fluctuate between batches depending on the feedstock. The primary components are methyl esters of saturated and unsaturated fatty acids with carbon chain lengths predominantly between 14 and 18.

Table 1: Representative Composition of Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Carbon Chain:Double Bonds | Typical Concentration Range (%) |

| Methyl Myristate | C14:0 | 1 - 5 |

| Methyl Palmitate | C16:0 | 20 - 35 |

| Methyl Stearate | C18:0 | 10 - 25 |

| Methyl Oleate | C18:1 | 35 - 55 |

| Methyl Linoleate | C18:2 | 5 - 15 |

| Methyl Linolenate | C18:3 | < 2 |

Note: The concentration ranges are indicative and can vary based on the specific animal and vegetable fat/oil sources used in production.

Experimental Protocol for Compositional Analysis

The quantitative analysis of the fatty acid methyl ester composition is typically performed using gas chromatography with a flame ionization detector (GC-FID).

Objective: To separate and quantify the individual FAME components of this compound.

Apparatus:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

A polar capillary column (e.g., 100% poly(biscyanopropyl siloxane)).[2]

-

Autosampler and data acquisition system.

Procedure:

-

Sample Preparation: The UVCB substance is diluted in an appropriate solvent (e.g., hexane or isooctane) to a suitable concentration for GC analysis.

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Oven Temperature Program: An initial temperature of 100 °C is held for a short period, then ramped up to around 240 °C at a controlled rate to ensure separation of the different FAMEs.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Calibration: A certified reference standard mixture containing known concentrations of the expected FAMEs (myristate, palmitate, stearate, oleate, linoleate, etc.) is run to determine the retention times and response factors for each component.

-

Analysis and Quantification: The sample is injected, and the resulting chromatogram is recorded. The area of each peak corresponding to a specific FAME is integrated. The concentration of each component in the sample is calculated by comparing its peak area to the calibration curve generated from the standards.

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a fatty acid ester mixture.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Liquid |

| Odor | Characteristic |

| Boiling Point | > 250 °C |

| Density | Approx. 0.87 g/cm³ at 20 °C |

| Water Solubility | Insoluble |

| Volatility | 784 Pa m³/mol (at 25 °C)[3] |

Toxicological and Ecotoxicological Profile

Based on available data and assessments by regulatory bodies, this compound is considered to have a low potential for toxicity to human health and the environment.[1]

Table 3: Summary of Toxicological and Ecotoxicological Data

| Endpoint | Result | Classification |

| Acute Oral Toxicity | LD50 > 2000 mg/kg bw (rat, analogous substance)[4] | Not Classified |

| Skin Irritation | Not irritating | Not Classified |

| Eye Irritation | Not irritating | Not Classified |

| Biodegradability | Readily biodegradable | - |

Experimental Protocol for Acute Oral Toxicity (Based on OECD Guideline 401)

While OECD Guideline 401 has been deleted and replaced by alternative methods that reduce animal use (e.g., OECD 420, 423, 425), the principles remain foundational for understanding historical data.[5][6] A limit test is often performed for substances with expected low toxicity.

Objective: To determine the acute oral toxicity of the substance in rats.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 5 of a single sex per group.[5]

Procedure:

-

Acclimatization and Fasting: Animals are acclimated to laboratory conditions. Food is withheld overnight before dosing.[5]

-

Dose Administration: A single limit dose of 2000 mg/kg body weight is administered to one group of animals by oral gavage.

-

Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Endpoint: The LD50 (Lethal Dose, 50%) is determined. If no mortality occurs at the 2000 mg/kg limit dose, the LD50 is recorded as >2000 mg/kg, and the substance is considered to have low acute oral toxicity.

Experimental Protocol for Ready Biodegradability (Based on OECD Guideline 301D - Closed Bottle Test)

Objective: To assess the ready biodegradability of the substance by aerobic microorganisms.

Principle: The substance is exposed to an inoculum of aerobic microorganisms in a closed bottle. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[7][8]

Procedure:

-

Test Medium: A mineral medium is prepared and inoculated with microorganisms from a source like activated sludge from a domestic wastewater treatment plant.[8]

-

Test Setup:

-

Test Bottles: The substance is added to the inoculated medium at a concentration of approximately 2-5 mg/L.

-

Control Bottles: Blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate) are prepared.

-

All bottles are filled completely, sealed, and incubated in the dark at a constant temperature (e.g., 20 °C).

-

-

Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals over 28 days.

-

Calculation: The percentage of biodegradation is calculated based on the amount of oxygen consumed, relative to the theoretical oxygen demand (ThOD) of the substance.

Conclusion

This compound is a complex UVCB substance whose identity is defined by its manufacturing process and variable natural source materials rather than a single chemical structure. Its composition is a mixture of C14-C18 and C16-C18 unsaturated fatty acid methyl esters. While this variability presents challenges for precise characterization, standardized analytical methods like GC-FID can provide a reliable compositional profile. The available data indicates a low toxicological and ecotoxicological hazard profile, with the substance being readily biodegradable. For professionals in research and drug development, understanding the UVCB nature of this substance is paramount for interpreting data and ensuring its appropriate handling and use.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. one.oecd.org [one.oecd.org]

- 3. umweltbundesamt.de [umweltbundesamt.de]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. scribd.com [scribd.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 9. concawe.eu [concawe.eu]

Toxicological Profile of Hydrotreated Light Distillates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of hydrotreated light distillates, a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This substance primarily consists of hydrocarbons with carbon numbers in the C9 through C16 range.[1][2] The information herein is synthesized from various sources, including regulatory databases and scientific literature, to support risk assessment and safe handling of these materials.

Executive Summary

Hydrotreated light distillates exhibit a generally low order of acute toxicity via oral, dermal, and inhalation routes.[1][3][4] They are not typically classified as skin or eye irritants under standard test conditions, though prolonged or repeated exposure can lead to defatting of the skin, causing dryness and cracking.[2][4] While not a respiratory sensitizer, this substance is recognized as a skin sensitizer.[1][3] Aspiration into the lungs upon ingestion or vomiting presents a significant hazard, potentially leading to chemical pneumonitis which can be fatal.[4][5][6]

Repeated dose studies have shown minimal systemic toxicity, with minor changes in body weight being the most common observation.[1][3] Hydrotreated light distillates are not considered to be genotoxic, with negative results in both in vitro and in vivo assays.[1][3][4] Carcinogenicity studies on related middle distillates suggest a non-genotoxic mechanism of skin tumor formation, which is linked to chronic irritation and subsequent hyperplasia rather than direct interaction with DNA.[7][8][9] Reproductive and developmental toxicity studies have not indicated a significant potential for malformations or adverse effects on reproductive function.[1][3][4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data from toxicological studies on hydrotreated light distillates and related substances.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [1] |

| LC50 | Rat | Inhalation | > 5.28 mg/L (4 hours) | [1] |

Table 2: Repeated Dose and Developmental Toxicity

| Study Type | Species | Route | NOAEL/LOAEL | Effects Observed at LOAEL | Reference |

| Subacute Inhalation Toxicity (4 weeks) | Rat | Inhalation | NOAEL: 24 mg/m³ | No compound-related effects | [3] |

| One-Generation Reproduction Toxicity (read-across from JP-8 jet fuel) | Rat | Oral | NOAEL (maternal): 500 mg/kg/day | Reduced body weight in dams and pups | [1] |

| Developmental Toxicity (read-across from JP-8 jet fuel) | Rat | Oral | NOAEL: 1000 mg/kg/day | Reduced fetal weight | [1] |

Table 3: Genotoxicity Assays

| Assay Type | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative | [1] |

| In vitro Mammalian Cell Gene Mutation Test | Not specified | Negative | [1] |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse | Negative | [1] |

Experimental Protocols

The toxicological evaluation of hydrotreated light distillates largely relies on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Toxicity Testing

-

Oral (based on OECD Guideline 401): In studies on analogous substances, rats were administered single oral gavage doses. The results supported an oral LD50 of > 5000 mg/kg in both males and females.[1]

-

Dermal (based on OECD Guideline 402): The test substance is applied to the shaved, intact skin of rabbits for 24 hours under a semi-occlusive dressing. Observations for mortality and clinical signs of toxicity are conducted for 14 days. A dermal LD50 of > 2000 mg/kg is reported for kerosines.[1]

-

Inhalation (based on OECD Guideline 403): Rats are exposed to the test substance as a vapor or aerosol for a standard duration, typically 4 hours, in a whole-body or nose-only exposure chamber. Animals are observed for at least 14 days. An inhalation LC50 greater than 5.28 mg/L has been established for kerosines.[1]

Skin and Eye Irritation

-

Dermal Irritation (based on OECD Guideline 404): A single dose of the undiluted substance is applied to a small area of the skin of albino rabbits and covered with a gauze patch. The skin is examined for erythema and edema at specified intervals. Hydrotreated light distillates are generally not irritating to the skin.[1][4]

-

Eye Irritation (based on OECD Guideline 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis. Hydrotreated light distillates are not considered eye irritants.[1][4]

Skin Sensitization (based on OECD Guideline 406)

The Guinea Pig Maximization Test (GPMT) is a common method. It involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. After a rest period, a challenge patch is applied to a naive skin site. The appearance of erythema and edema at the challenge site indicates sensitization. Hydrotreated light distillates are classified as skin sensitizers.[1]

Repeated Dose and Reproductive/Developmental Toxicity (based on OECD Guideline 422)

This combined screening test involves daily administration of the substance to male and female rats for a pre-mating, mating, gestation, and lactation period. It assesses for general systemic toxicity as well as effects on reproductive performance and offspring development. For a read-across substance, a NOAEL for maternal toxicity was 500 mg/kg/day based on reduced body weight, and the developmental NOAEL was 1000 mg/kg/day based on reduced fetal weight.[1]

Genotoxicity

-

Ames Test (based on OECD Guideline 471): This bacterial reverse mutation assay uses various strains of Salmonella typhimurium to detect gene mutations. Hydrotreated light distillates have been found to be non-mutagenic in this assay.[1][10]

-

In vivo Micronucleus Test (based on OECD Guideline 474): Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for an increase in the frequency of micronucleated erythrocytes, which indicates chromosomal damage. Hydrotreated light distillates have tested negative in this assay.[1]

Carcinogenicity (based on OECD Guideline 451)

Long-term dermal carcinogenicity studies, typically conducted over two years in mice, involve the repeated application of the test substance to the skin.[11] For related middle distillates, these studies have shown that skin tumors develop, particularly with significant skin irritation.[1] The hydrotreatment process significantly reduces the levels of polycyclic aromatic hydrocarbons (PAHs), which are known carcinogens, thereby converting carcinogenic feedstocks to non-carcinogenic products.[12]

Signaling Pathways and Mechanisms of Toxicity

Non-Genotoxic Skin Carcinogenesis

The skin carcinogenicity of hydrotreated light distillates and related middle distillates is not believed to occur through a genotoxic mechanism but rather as a secondary response to chronic skin irritation.[7][8] This process involves a cascade of cellular and molecular events.

Caption: Non-genotoxic mechanism of skin tumor promotion by hydrotreated light distillates.

The aryl hydrocarbon receptor (AhR) pathway may also play a role in the inflammatory skin response, as it is involved in skin homeostasis and can be activated by various environmental compounds, leading to the expression of metabolizing enzymes like CYP1A1 and influencing inflammatory signaling.[13][14]

Aspiration Pneumonitis

Aspiration of low-viscosity hydrocarbons like hydrotreated light distillates can lead to severe chemical pneumonitis.[4][5] The mechanism involves direct toxicity to lung tissue and a subsequent inflammatory response.

Caption: Pathophysiological cascade of hydrocarbon aspiration pneumonitis.

Conclusion

Hydrotreated light distillates possess a well-characterized toxicological profile of low acute systemic toxicity. The primary hazards are skin sensitization and the potential for severe chemical pneumonitis upon aspiration. The carcinogenic potential is linked to a non-genotoxic mechanism driven by chronic skin irritation. Understanding these toxicological properties and the underlying mechanisms is crucial for implementing appropriate safety measures, conducting relevant risk assessments, and ensuring the safe use of these substances in various applications. Further research into the specific signaling pathways involved in skin irritation and pulmonary toxicity could provide more targeted approaches for prevention and treatment of adverse health effects.

References

- 1. santos.com [santos.com]

- 2. ICSC 1379 - DISTILLATES (PETROLEUM), HYDROTREATED LIGHT [chemicalsafety.ilo.org]

- 3. santos.com [santos.com]

- 4. shell.com [shell.com]

- 5. shell.com [shell.com]

- 6. echemi.com [echemi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The role of dermal irritation in the skin tumor promoting activity of petroleum middle distillates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. matheo.uliege.be [matheo.uliege.be]

- 11. oecd.org [oecd.org]

- 12. The dermal carcinogenic potential of unrefined and hydrotreated lubricating oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aryl Hydrocarbon Receptors: Evidence of Therapeutic Targets in Chronic Inflammatory Skin Diseases [mdpi.com]

- 14. The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradability of Hexadecadienyl Dihydrogen Phosphate (Einecs 265-486-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienyl dihydrogen phosphate (Einecs 265-486-0) is an organophosphate ester characterized by a long-chain unsaturated alkyl group. Understanding the environmental fate and biodegradability of such molecules is crucial for assessing their ecological impact and ensuring their safe use in various applications. This technical guide synthesizes the current understanding of the probable biodegradation pathways of long-chain alkyl phosphates and provides a detailed experimental protocol for assessing their ready biodegradability.

Predicted Biodegradation Pathway

The biodegradation of hexadecadienyl dihydrogen phosphate is anticipated to proceed via a two-step mechanism, initiated by enzymatic hydrolysis followed by the degradation of the resulting alcohol.

Step 1: Enzymatic Hydrolysis

The primary and rate-limiting step in the biodegradation of organophosphate esters is the cleavage of the phosphate ester bond. This reaction is catalyzed by a ubiquitous class of microbial enzymes known as phosphatases.[1][2][3][4][5] These enzymes hydrolyze the ester linkage to yield a long-chain alcohol (hexadecadienol) and inorganic phosphate.[1]

Step 2: Biodegradation of Hexadecadienol

The resulting hexadecadienol, a long-chain unsaturated fatty alcohol, is expected to be readily biodegradable by microorganisms.[6] The degradation would likely proceed through successive oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid (hexadecadienoic acid). This fatty acid can then be metabolized through the β-oxidation pathway, a common microbial process for breaking down fatty acids to generate energy.

Experimental Protocol: OECD 301F Ready Biodegradability Test

To experimentally determine the ready biodegradability of hexadecadienyl dihydrogen phosphate, the OECD Guideline for the Testing of Chemicals, Test No. 301F "Manometric Respirometry Test" is a suitable and widely accepted method.[7][8][9][10][11] This test measures the oxygen consumed by a microbial inoculum as it biodegrades the test substance in a closed system.

Principle

A known concentration of the test substance is incubated in a mineral medium with a relatively low concentration of aerobic microorganisms from a mixed population (e.g., activated sludge). The consumption of oxygen is measured over a 28-day period in sealed vessels. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

Materials and Methods

Table 1: Key Experimental Parameters for OECD 301F

| Parameter | Specification |

| Test Substance Concentration | Typically 100 mg/L, providing a ThOD of at least 50-100 mg/L.[7][10] |

| Inoculum | Activated sludge from a domestic wastewater treatment plant, concentration 30 mg solids/L. |

| Test Vessels | Closed respirometer flasks with a system to absorb CO2 (e.g., potassium hydroxide).[10] |

| Mineral Medium | Standard OECD 301 medium containing essential mineral salts. |

| Test Duration | 28 days.[7][8] |

| Temperature | 20 ± 1°C in the dark. |

| Controls | 1. Blank (inoculum only) 2. Reference (e.g., sodium benzoate) 3. Toxicity (test substance + reference) |

| Measurement | Oxygen consumption measured by a manometric device.[7] |

Experimental Workflow

The following diagram illustrates the key steps in performing an OECD 301F test.

Data Interpretation

The percentage biodegradation is calculated based on the net oxygen consumption of the test substance (corrected for the blank) divided by its ThOD.

-

Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[11]

Summary and Conclusion

While direct experimental data on the biodegradability of hexadecadienyl dihydrogen phosphate (this compound) is currently lacking, a scientifically sound prediction can be made based on its chemical structure and the known metabolic capabilities of microorganisms. The molecule is expected to undergo initial hydrolysis of the phosphate ester bond, followed by the biodegradation of the resulting long-chain unsaturated alcohol.

To confirm this prediction and obtain quantitative data, the OECD 301F Manometric Respirometry Test is the recommended experimental approach. This in-depth technical guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to assess the ready biodegradability of this and similar long-chain alkyl phosphate compounds. Such studies are essential for a comprehensive environmental risk assessment and to support the development of sustainable chemical products.

References

- 1. Microbial Phosphatases in Sustainable Agriculture: Mechanisms, Applications, and Future Directions - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 2. Phosphatase Hydrolysis of Organic Phosphorus Compounds [scirp.org]

- 3. Hydrolysis of phosphate monoesters: a biological problem with multiple chemical solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 9. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. petroleumhpv.org [petroleumhpv.org]

Methodological & Application

Application Notes and Protocol for the Quantification of Diisobutyl Phthalate (Einecs 265-486-0) by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Diisobutyl phthalate (DIBP), identified by Einecs number 265-486-0, is a widely used plasticizer to enhance the flexibility and durability of various materials.[1] Due to its potential for leaching from consumer products and subsequent human exposure, robust analytical methods for its quantification are essential.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and commonly employed technique for the analysis of phthalates due to its speed, simplicity, and the detailed mass spectral information it provides for accurate identification.[3] This document outlines a comprehensive protocol for the determination of DIBP in various matrices using GC-MS.

Experimental Protocols

Extreme care must be taken to avoid contamination from plastic materials throughout the entire analytical process, as phthalates are ubiquitous in laboratory environments.[4] It is imperative to use glassware that has been scrupulously cleaned, for instance, by rinsing with acetone and hexane, and to avoid any contact with plastic equipment wherever possible.[4][5]

1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Liquid-Liquid Extraction (for liquid samples like beverages):

-

Spike 5 mL of the liquid sample with a known concentration of an appropriate internal standard (e.g., Benzyl benzoate).[5]

-

Add 5 mL of dichloromethane to the sample.[5]

-

Shake the mixture vigorously to ensure thorough extraction of DIBP into the organic layer.[5]

-

Allow the layers to separate and carefully transfer an aliquot of the organic (dichloromethane) layer to a GC vial for analysis.[5]

b) Solid Phase Extraction (SPE) (for aqueous samples):

-

Load 5 mL of the aqueous sample onto a glass SPE cartridge containing a suitable sorbent.[6]

-

Wash the sorbent three times with 5 mL of dichloromethane to elute the analytes.[6]

-

Evaporate the collected eluate to a final volume of 2.5 mL using a stream of nitrogen before analysis.[6]

c) Solvent Extraction (for solid samples like polymers):

-

Weigh approximately 1 g of the solid sample.

-

Add 40 mL of methylene chloride and sonicate at 35 °C for 20 minutes to extract the phthalates.[7]

-

Filter an aliquot of the extract through a 0.45 µm syringe filter into a GC vial.[7]

2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of DIBP. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent[2][7] |

| Mass Spectrometer | Agilent 5977B MS or equivalent[2] |

| GC Column | 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness)[8] |

| Injection Mode | Splitless, 1 µL injection volume[8] |

| Injector Temperature | 280°C[4] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[8] |

| Oven Temperature Program | Initial temperature of 100°C for 1 min, ramp at 10°C/min to 230°C, then ramp at 10°C/min to 270°C and hold for 2 min, finally ramp at 25°C/min to 300°C and hold for 8 min.[4] |

| Mass Spectrometer Mode | Electron Impact (EI) ionization at 70 eV[8] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity[5][8] |

| Transfer Line Temperature | 300°C[4] |

| Ion Source Temperature | 250°C[4] |

3. Calibration

Prepare a series of calibration standards by diluting a stock solution of DIBP in hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).[8] An internal standard, such as Benzyl benzoate, should be added to each standard and sample at a constant concentration to correct for variations in injection volume and instrument response.[8]

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of Diisobutyl phthalate.

Table 1: Retention Time and Characteristic Ions for Diisobutyl Phthalate (DIBP)

| Compound | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Diisobutyl phthalate | DIBP | ~13.85 | 149 | 104, 223 |

| Retention times can vary depending on the specific GC column and conditions used.[2] |

Table 2: Example of Calibration Data for DIBP

| Concentration (ng/mL) | Peak Area Ratio (DIBP/Internal Standard) |

| 1 | User-determined |

| 5 | User-determined |

| 10 | User-determined |

| 25 | User-determined |

| 50 | User-determined |

| 100 | User-determined |

A calibration curve should be generated by plotting the peak area ratio against the concentration of the standards. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is typically considered acceptable.[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of Diisobutyl phthalate.

Caption: Experimental workflow for DIBP analysis by GC-MS.

References

- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. gcms.cz [gcms.cz]

- 4. oiv.int [oiv.int]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application of Einecs 265-486-0 in lubricant formulation research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction